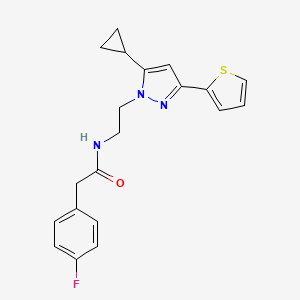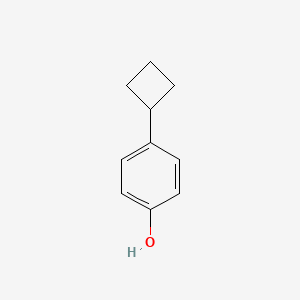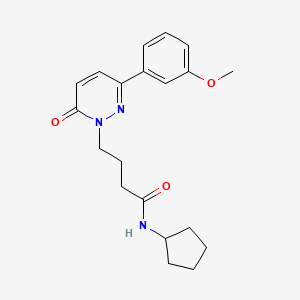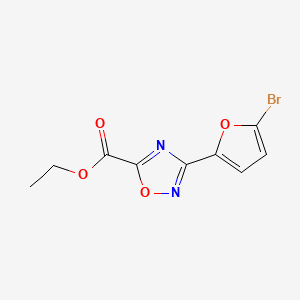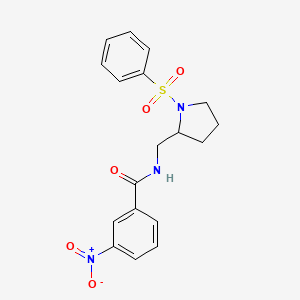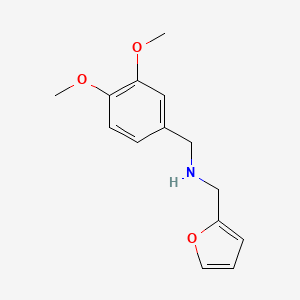
(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, attached to a furan ring via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine typically involves the following steps:
Formation of 3,4-Dimethoxybenzyl Bromide: This can be achieved by reacting 3,4-dimethoxybenzyl alcohol with hydrobromic acid in the presence of a dehydrating agent.
Nucleophilic Substitution: The 3,4-dimethoxybenzyl bromide is then reacted with furan-2-ylmethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and other quinones.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl Alcohol: Similar structure but lacks the furan ring and amine linkage.
4-(3,4-Dimethoxy-benzyl)-piperidine: Contains a piperidine ring instead of a furan ring.
Uniqueness
(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is unique due to its combination of a benzyl group with methoxy substituents, a furan ring, and a methylamine linkage. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-16-13-6-5-11(8-14(13)17-2)9-15-10-12-4-3-7-18-12/h3-8,15H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWLCPVYGDMKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
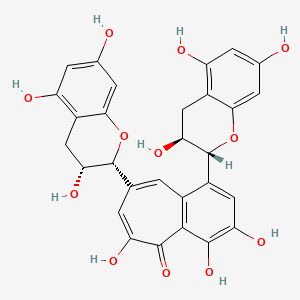
![N-(2-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2664563.png)
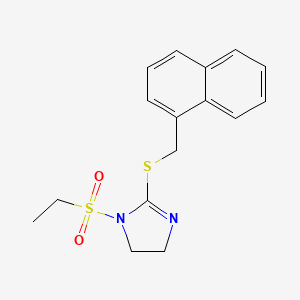
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2664568.png)
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-ynamide](/img/structure/B2664569.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2664571.png)
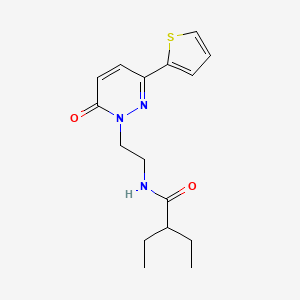
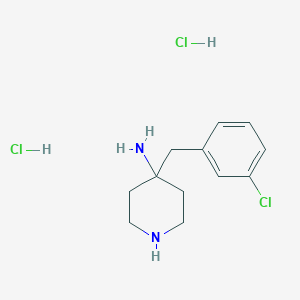
![N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2664577.png)
